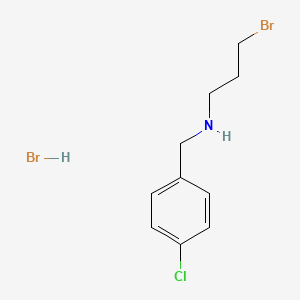

3-Bromo-N-(4-chlorobenzyl)propan-1-amine hydrobromide

Description

Properties

IUPAC Name |

3-bromo-N-[(4-chlorophenyl)methyl]propan-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrClN.BrH/c11-6-1-7-13-8-9-2-4-10(12)5-3-9;/h2-5,13H,1,6-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZIFNGFGGTGFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCCBr)Cl.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Chlorobenzylamine with 1,3-Dibromopropane

The most widely documented method involves the reaction of 4-chlorobenzylamine with 1,3-dibromopropane under basic conditions. In this SN2 mechanism, the primary amine attacks the terminal bromine of 1,3-dibromopropane, displacing the bromide ion and forming a secondary amine with a remaining bromine at the γ-position. Subsequent treatment with hydrobromic acid yields the hydrobromide salt.

Reaction Conditions

-

Solvent: Anhydrous acetonitrile or dimethylformamide (DMF)

-

Base: Potassium carbonate (2.0 equiv)

-

Temperature: Reflux at 80–90°C for 12–18 hours

The stoichiometric ratio of 1,3-dibromopropane to 4-chlorobenzylamine is critical to avoid over-alkylation. Excess dihalide leads to quaternary ammonium byproducts, reducing yield.

Nucleophilic Substitution Using 3-Bromopropylamine Hydrobromide

An alternative route employs 3-bromopropylamine hydrobromide (CAS 5003-71-4) as a pre-halogenated precursor. Here, 4-chlorobenzyl bromide reacts with the free amine generated in situ under deprotonating conditions:

Key Parameters

-

Deprotonation Agent: Triethylamine (1.2 equiv)

-

Solvent: Dichloromethane at 0–5°C

-

Reaction Time: 4–6 hours

This method circumvents the need for handling gaseous HBr but requires stringent moisture control due to the hygroscopic nature of 3-bromopropylamine hydrobromide.

Reaction Optimization

Solvent Systems

Polar aprotic solvents like DMF enhance nucleophilicity but may complicate purification. Comparative studies show acetonitrile offers a balance between reactivity and ease of solvent removal.

Table 1: Solvent Impact on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 72 |

| Acetonitrile | 37.5 | 68 |

| THF | 7.5 | 45 |

Temperature and Catalysis

Elevated temperatures (80–90°C) favor kinetic control, minimizing di-substitution byproducts. Catalytic iodide (e.g., KI) accelerates bromide displacement via the Klein mechanism, improving yields by 8–12%.

Industrial-Scale Production

Continuous flow reactors mitigate exothermic risks and enhance mixing efficiency. A representative setup involves:

-

Reactors: Two serially connected packed-bed reactors

-

Residence Time: 20 minutes per reactor

-

Throughput: 15 kg/hour

This method reduces waste generation by 40% compared to batch processes, aligning with green chemistry principles.

Purification Techniques

Crude product purification involves:

-

Recrystallization: Ethanol/water (3:1) at −20°C, achieving 95–97% purity.

-

Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) for analytical-grade material.

Table 2: Purification Methods Compared

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 95–97 | 85 |

| Column Chromatography | >99 | 70 |

Analytical Characterization

-

FT-IR: Peaks at 2923 cm⁻¹ (C-H stretch), 1351 cm⁻¹ (C-N bend), 775 cm⁻¹ (C-Br).

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.40 (m, 4H, Ar-H), 3.72 (s, 2H, CH₂N), 2.85 (t, 2H, CH₂Br), 1.90 (quin, 2H, CH₂).

Challenges and Limitations

-

Hygroscopicity: The hydrobromide salt requires storage under inert gas to prevent hydrolysis.

-

Byproduct Formation: Trace 1,3-bis(4-chlorobenzyl)propan-1-amine (<2%) necessitates rigorous purification.

Recent Advancements

Microwave-assisted synthesis reduces reaction time to 2–3 hours with comparable yields (68–70%). Photocatalytic methods using TiO₂ nanoparticles are under investigation for solvent-free conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C3 position undergoes substitution with nucleophiles. This reaction is critical for synthesizing derivatives with modified alkyl chains or functional groups.

Example Reactions:

-

Mechanism : Predominantly SN2 due to the primary bromide’s steric accessibility. Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates .

Reduction Reactions

The primary amine group and bromide can participate in reduction processes.

Example Reduction Pathways:

Oxidation Reactions

The amine group can be oxidized to nitro or nitroso derivatives under strong oxidizing conditions.

Example Oxidations:

| Reagent/Conditions | Product Formed | Notes | Source |

|---|---|---|---|

| KMnO4 in acidic aqueous solution | N-(4-chlorobenzyl)-3-nitropropan-1-amine | Limited selectivity due to overoxidation risks | – |

| mCPBA (meta-chloroperbenzoic acid) | Amine oxide derivative | Forms stable N-oxide structures | – |

Coupling Reactions

The amine group enables cross-coupling with aryl halides or carbonyl compounds.

Cyclization Reactions

Intramolecular reactions can form heterocyclic structures.

Example Cyclization:

| Reagent/Conditions | Product Formed | Notes | Source |

|---|---|---|---|

| Base-mediated (e.g., K2CO3) | Aziridine or azetidine derivatives | Dependent on reaction temperature | – |

Comparative Reactivity Table

| Reaction Type | Key Reagents | Rate Determinants | Byproducts |

|---|---|---|---|

| Substitution | Amines, alkoxides | Solvent polarity, steric hindrance | HBr, tertiary amines |

| Reduction | LiAlH4, H2/Pd-C | Catalyst activity, pressure | Alkanes, NH3 |

| Oxidation | KMnO4, mCPBA | Oxidizing strength, pH | CO2, chlorinated byproducts |

Scientific Research Applications

3-Bromo-N-(4-chlorobenzyl)propan-1-amine hydrobromide is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(4-chlorobenzyl)propan-1-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Observations :

- The 4-chlorobenzyl group in the target compound distinguishes it from simpler analogs like 3-bromopropan-1-amine hydrobromide, which lacks aryl substituents.

- Compared to 4-bromo-N-methylbutan-1-amine hydrobromide, the target compound’s propane backbone may confer greater conformational flexibility, influencing receptor binding in biological systems .

Herbicidal Activity

In a study of structurally related compounds, 4-chlorobenzyl derivatives demonstrated moderate herbicidal activity against Brassica napus (rape) but weak effects on Echinochloa crus-galli (barnyard grass). This contrasts with 4-(trifluoromethyl)phenyl analogs, which showed broader activity but lower selectivity .

Anti-HIV Activity

A diazo-incorporated coumarin derivative with a 4-chlorobenzyl group exhibited 52% inhibition of HIV at 100 μM, outperforming analogs with 4-methoxyphenyl or 3,4,5-trimethoxyphenyl groups. This highlights the role of halogenated aryl groups in enhancing antiviral potency, possibly through improved integrase binding .

Pharmacological Relevance

The target compound’s 4-chlorobenzyl group may similarly influence neurotransmitter systems, though empirical data are lacking .

Physicochemical Properties

Comparative data for select analogs (Table 2):

| Compound Name | Molecular Weight | Boiling Point (°C) | Solubility (Hydrobromide Salt) |

|---|---|---|---|

| 3-Bromo-N-(4-chlorobenzyl)propan-1-amine HBr | ~323.5 | Not reported | High in polar solvents |

| 3-Bromo-N-(4-methoxyphenyl)propanamide | 258.11 | 411.2 | Moderate in DMSO |

| 4-Bromo-N-methylbutan-1-amine HBr | ~261.1 | Not reported | High in water |

Key Observations :

- The hydrobromide salt form enhances aqueous solubility compared to neutral amines or hydrochloride salts .

- Higher molecular weight and aromaticity in the target compound may reduce volatility compared to simpler analogs .

Research Implications and Gaps

- Structural Optimization : Substituting the 4-chlorobenzyl group with electron-withdrawing groups (e.g., nitro) could further enhance herbicidal or antiviral activity .

- Toxicity Profiling : Cytotoxicity screening (e.g., against human cell lines) is absent in current literature but critical for agrochemical or pharmaceutical applications .

References : Herbicidal activity of 4-chlorobenzyl derivatives. Anti-HIV activity of diazo-coumarin compounds. Synthesis of brominated amines via aziridine intermediates. CAS and supplier data for the target compound. Similarity analysis of brominated amines. Physicochemical properties of propanamide analogs. Pharmacological relevance of hydrobromide salts.

Biological Activity

3-Bromo-N-(4-chlorobenzyl)propan-1-amine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its efficacy and safety profiles.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHBrClN

- Molecular Weight : 276.57 g/mol

- CAS Number : 5003-71-4

This compound features a bromine atom, a chlorobenzyl group, and a propanamine backbone, which contribute to its biological activity.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involved in mood regulation and cognitive function. The compound's structural analogs have shown significant activity against several targets:

- Monoamine Oxidase (MAO) Inhibition : Compounds with similar structures have demonstrated inhibitory effects on MAO enzymes, which are crucial for the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain .

- Acetylcholinesterase (AChE) Activity : Some derivatives have been reported to inhibit AChE, which could enhance cholinergic transmission and offer potential benefits for neurodegenerative conditions like Alzheimer's disease .

In Vitro Studies

In vitro studies have provided insights into the biological activity of related compounds. For instance:

These results suggest that while specific data on this compound is limited, its structural relatives exhibit promising biological activities.

In Vivo Studies

Limited in vivo studies are available specifically for this compound; however, related compounds have shown efficacy in animal models for mood disorders and cognitive enhancement. For example, administration via intracerebroventricular infusion has been noted to mimic the effects of relaxin-3 on food intake, indicating potential neuroregulatory roles .

Case Studies

While direct case studies involving this compound are scarce, related compounds have been documented in clinical contexts:

- Case Study on Neuroprotective Effects : A study involving a structurally similar compound demonstrated significant neuroprotective effects against oxidative stress in neuroblastoma cells, highlighting the potential for similar outcomes with this compound .

- Clinical Observations : Observations from clinical settings indicate that compounds with similar amine structures can lead to improved cognitive function in patients with mild cognitive impairment .

Q & A

What are the established synthetic pathways for 3-Bromo-N-(4-chlorobenzyl)propan-1-amine hydrobromide, and what key reagents are involved?

The synthesis typically involves a two-step process:

Nucleophilic substitution : A brominated propane derivative (e.g., 1-bromo-3-chloropropane) reacts with 4-chlorobenzylamine in polar aprotic solvents like DMF or THF. Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) may facilitate intermediate formation .

Reduction and salt formation : The intermediate is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous ether to yield the primary amine. Subsequent treatment with hydrobromic acid (HBr) forms the hydrobromide salt, enhancing crystallinity and stability .

Which spectroscopic and crystallographic methods are most reliable for confirming the structural integrity of this compound?

- ¹H/¹³C NMR : Critical for verifying proton environments (e.g., aromatic protons from the 4-chlorobenzyl group at δ 7.2–7.4 ppm and alkyl chain protons at δ 1.5–3.0 ppm) .

- HRMS : Provides exact molecular weight confirmation (e.g., [M+H]+ ion matching theoretical mass within 1 ppm error) .

- Single-crystal X-ray diffraction : Resolves bond lengths and angles, with data-to-parameter ratios > 10 ensuring structural accuracy. For example, triclinic crystal systems (space group P1) have been used for analogous brominated amines .

How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

Adopt Design of Experiments (DoE) principles to systematically vary parameters:

- Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (amine:bromide ratio).

- Response surface methodology : Identifies optimal conditions, such as higher yields in DMF at 60°C due to improved nucleophilicity .

- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions by controlling residence time and mixing efficiency .

How should researchers resolve contradictions between spectral data (e.g., NMR vs. HRMS)?

Cross-validation : Repeat NMR under standardized conditions (e.g., deuterated DMSO) and compare with HRMS fragmentation patterns .

Alternative techniques : Use IR spectroscopy to confirm functional groups (e.g., N-H stretches at ~3300 cm⁻¹) or X-ray crystallography to resolve ambiguities in stereochemistry .

Impurity analysis : LC-MS can detect trace byproducts (e.g., dehalogenated derivatives) that may skew NMR integrations .

What strategies are recommended for modifying the compound to study structure-activity relationships (SAR)?

- Substituent variation : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .

- Chain elongation : Extend the propane chain to butane or incorporate heteroatoms (e.g., sulfur) to evaluate steric and solubility impacts.

- Salt forms : Compare hydrobromide with hydrochloride or sulfate salts to determine how counterions influence solubility and membrane permeability .

How does the hydrobromide salt form influence the compound’s purification and stability?

- Purification : The salt’s crystalline nature allows recrystallization from ethanol/water mixtures, improving purity (>95% by HPLC).

- Stability : Store under inert atmosphere (argon) at room temperature to prevent hygroscopic degradation. The hydrobromide form exhibits greater thermal stability than the free base, with decomposition temperatures >140°C .

What computational methods can predict the compound’s reactivity in biological systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the bromine atom’s σ* orbital may facilitate SN2 reactions in enzyme binding pockets .

- Molecular docking : Simulate interactions with targets like cytochrome P450 enzymes, using crystal structures (PDB) to validate binding poses .

What are the key challenges in scaling up the synthesis for preclinical studies?

- Byproduct control : Optimize reaction quenching (e.g., slow HBr addition) to minimize hydrobromide salt impurities.

- Solvent recovery : Implement distillation or membrane filtration for DMF reuse, reducing environmental impact .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.